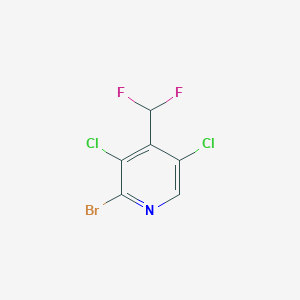
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyridine derivatives. The difluoromethyl group can be introduced using difluoromethylation reagents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
科学的研究の応用
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence the compound’s reactivity and binding affinity. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the chlorine atoms.
3-Bromo-4-(difluoromethyl)pyridine: Similar structure with different halogenation pattern.
2,4-Dichloro-5-(difluoromethyl)pyridine: Similar structure with different halogenation pattern .
Uniqueness
2-Bromo-3,5-dichloro-4-(difluoromethyl)pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and applications. The combination of bromine, chlorine, and difluoromethyl groups provides distinct chemical properties that can be leveraged in various chemical reactions and applications .
特性
分子式 |
C6H2BrCl2F2N |
|---|---|
分子量 |
276.89 g/mol |
IUPAC名 |
2-bromo-3,5-dichloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrCl2F2N/c7-5-4(9)3(6(10)11)2(8)1-12-5/h1,6H |
InChIキー |
LIXVYJIASJBYDM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


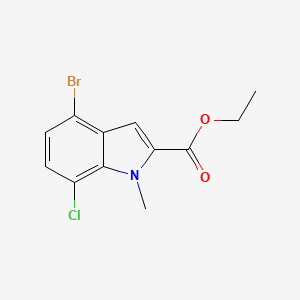
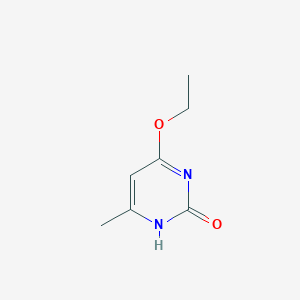
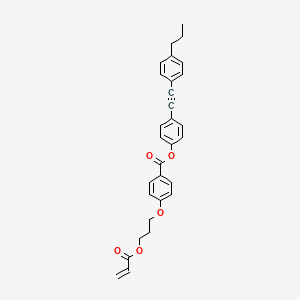

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
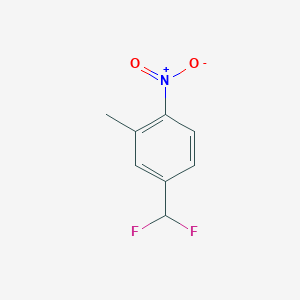
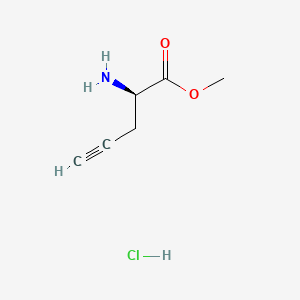
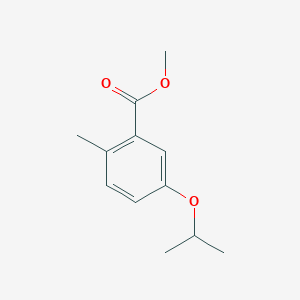
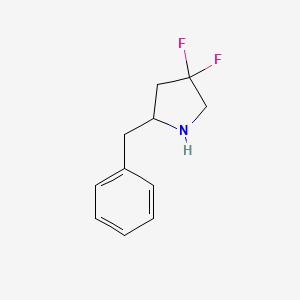
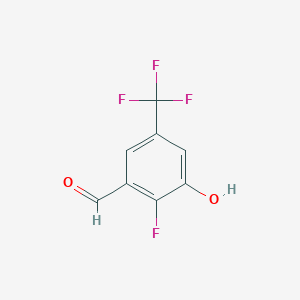
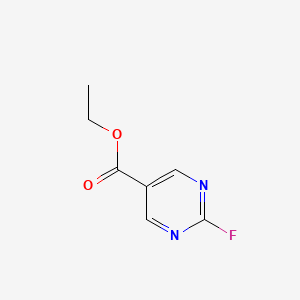
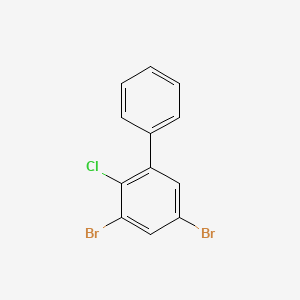
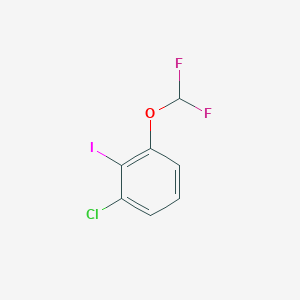
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
